5-Chloro-4-methoxy-1h-indole
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Overview
Description
5-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClNO and is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 4th position on the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Claisen–Schmidt condensation reaction, which involves the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic addition: The presence of the methoxy group allows for nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and phenylsulfonyl chloride . Reaction conditions often involve refluxing in methanol or using dry dichloromethane as a solvent .
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-4-methoxy-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects . For example, it can inhibit the expression of apoptosis-associated proteins, thereby exerting protective effects against cellular injury .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-4-methoxy-1H-indole include:
- 5-Chloro-1H-indole
- 4-Methoxy-1H-indole
- 5-Bromo-4-methoxy-1H-indole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a chlorine atom and a methoxy group on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-4-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3 |
InChI Key |
AZLHAQDLUFRBQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)Cl |
Origin of Product |
United States |
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